Lipophilicity Comparison: Meta- vs. Para-Bromo Isomer
The target compound exhibits a predicted LogP of 5.88 [REFS‑1], whereas the direct positional isomer 2-(4‑bromophenyl)-7‑chloro‑8‑methylquinoline‑4‑carboxylic acid (CAS 588696‑21‑3) has a reported XlogP of 5.1 [REFS‑2]. The ΔLogP of ≈ 0.78 log units indicates substantially higher lipophilicity for the meta‑bromo analogue, which is expected to translate into enhanced passive membrane permeability and potentially higher volume of distribution, while also increasing the risk of CYP‑mediated metabolism and plasma protein binding. This difference is critical when selecting a lead‑like or drug‑like starting point for phenotypic screening or in vivo pharmacokinetic studies.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 5.88 (ChemSrc prediction) |
| Comparator Or Baseline | CAS 588696‑21‑3: XlogP = 5.1 (Chem960 prediction) |
| Quantified Difference | ΔLogP ≈ +0.78 log units (target more lipophilic) |
| Conditions | In silico prediction using fragment-based or atom-based methods as implemented by ChemSrc and Chem960 respectively; experimental LogP not available for either compound. |
Why This Matters
A logP difference of 0.78 units can translate into a ∼6‑fold difference in octanol‑water partition coefficient, directly influencing permeability, solubility, and metabolic clearance, thereby making the meta‑bromo analogue a distinct entity for ADME-driven lead optimisation.
